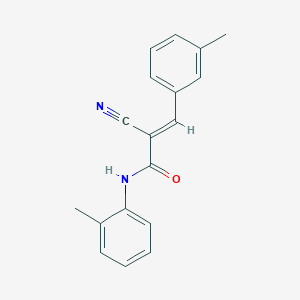![molecular formula C22H20N4O2 B2458579 1-(2-(Imidazo[1,2-a]piridin-2-il)fenil)-3-(4-metoxibencil)urea CAS No. 1795420-68-6](/img/structure/B2458579.png)
1-(2-(Imidazo[1,2-a]piridin-2-il)fenil)-3-(4-metoxibencil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to inhibit enzymes like acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can demonstrate good inhibitory activities against enzymes like ache, bche, and lox .
Análisis Bioquímico
Biochemical Properties
The compound 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea has been found to demonstrate good inhibitory activities against enzymes such as AChE, BChE, and LOX This suggests that it interacts with these enzymes, potentially altering their function
Cellular Effects
These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory activities against AChE, BChE, and LOX suggest that it may bind to these enzymes, potentially inhibiting their activity . This could lead to changes in gene expression and other cellular processes.
Métodos De Preparación
The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves multi-step reactions. The imidazo[1,2-a]pyridine core can be synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Comparación Con Compuestos Similares
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- Iridium(iii)–Cp-(imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol complexes*: These complexes are explored for their anticancer properties and mitochondrial targeting abilities .
4a, 4g, and 4l derivatives: These compounds also exhibit significant inhibitory activities against AChE, BChE, and LOX.
The uniqueness of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-28-17-11-9-16(10-12-17)14-23-22(27)25-19-7-3-2-6-18(19)20-15-26-13-5-4-8-21(26)24-20/h2-13,15H,14H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCUFHOGRQTNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)
![6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2458497.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)

![2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2458503.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)



![Potassium;(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuide](/img/structure/B2458511.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)
